molecular formula C8H18N2 B2430545 (1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine CAS No. 67579-81-1; 75599-23-4

(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine

Cat. No.: B2430545
CAS No.: 67579-81-1; 75599-23-4
M. Wt: 142.246
InChI Key: JRHPOFJADXHYBR-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine is a chiral diamine compound with significant importance in organic chemistry. This compound is characterized by its two chiral centers, making it an interesting subject for stereochemical studies. It is used in various chemical reactions and has applications in different fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine typically involves the resolution of racemic mixtures or the use of chiral catalysts to achieve enantioselectivity. One common method is the Sharpless asymmetric dihydroxylation, which can be used to introduce chirality into the cyclohexane ring . Another approach involves the use of enzymatic processes to selectively produce the desired enantiomer .

Industrial Production Methods

Industrial production of this compound often relies on large-scale resolution techniques, such as diastereomeric salt formation and subsequent separation . These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for its various applications.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert it into various amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine apart is its specific chiral configuration, which imparts unique reactivity and interaction profiles. This makes it particularly valuable in asymmetric synthesis and other applications where stereochemistry is crucial .

Properties

IUPAC Name

(1R,2S)-1-N,2-N-dimethylcyclohexane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-9-7-5-3-4-6-8(7)10-2/h7-10H,3-6H2,1-2H3/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHPOFJADXHYBR-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCC[C@@H]1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75599-23-4
Record name rac-(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine
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